

A Comparative Analysis of the Crystal Structures of Tartrate Salts

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Compound of Interest		
Compound Name:	Potassium D-tartrate monobasic	
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For researchers, scientists, and drug development professionals, a thorough understanding of the crystal structure of salt forms is paramount for predicting their physicochemical properties and ensuring the stability and efficacy of pharmaceutical formulations. This guide provides a comparative study of the crystal structures of several common tartrate salts, supported by experimental data and detailed methodologies.

Tartaric acid, a chiral dicarboxylic acid, can form a variety of salts with different metal cations, leading to diverse crystal packing arrangements, coordination environments, and hydrogen-bonding networks. These structural variations can significantly influence properties such as solubility, stability, and bioavailability. This guide focuses on a comparative analysis of the crystal structures of calcium tartrate, potassium sodium tartrate (Rochelle salt), and copper(II) tartrate.

Comparative Crystallographic Data

The following table summarizes key crystallographic parameters for selected tartrate salts, providing a quantitative basis for comparison. The data has been compiled from various crystallographic studies.



Parameter	Calcium Tartrate Tetrahydrate	Potassium Sodium Tartrate Tetrahydrate (Rochelle Salt)	Copper(II) Tartrate Dihydrate
Formula	Ca(C4H4O6)·4H2O	KNa(C4H4O6)·4H2O	Cu(C4H4O6)·2H2O
Crystal System	Orthorhombic[1][2]	Orthorhombic[3]	Monoclinic
Space Group	P212121[1][2]	P21212[4]	P21/c
Unit Cell Dimensions	a = 9.1587(4) Å, b = 9.5551(4) Å, c = 10.5041(5) Å[1]	a = 11.7859(6) Å, b = 14.1972(7) Å, c = 6.1875(3) Å[4]	a = 7.58(1) Å, b = 10.88(2) Å, c = 9.55(2) Å, β = 110.8(2)°
Coordination Environment of Cation(s)	The Ca ²⁺ ion is surrounded by eight oxygen atoms.[5]	The K+ ion has a coordination of eight, while the Na+ ion is surrounded by six oxygen atoms.[3][6]	The Cu ²⁺ ion is in a distorted octahedral geometry, coordinated to six oxygen atoms.
Selected Bond Lengths (Å)	Ca-O: 2.377(3) - 2.535(3)[5], C-O (carboxylate): 1.2483(15) - 1.2681(14)[1]	K-O: ~2.79 - 3.01[6], Na-O: ~2.32[6], C-O: ~1.15 - 1.36[6]	Cu-O: ~1.988(2) - 2.408(2)[7]
Key Hydrogen Bonding Features	Extensive network of hydrogen bonds involving water molecules and the tartrate anions, creating a three-dimensional structure. [8]	Infinite helical chains of O–H···O hydrogen bonds are formed between water molecules and the oxygen atoms of the anions.[3]	Intermolecular O-H···O and C-H···O hydrogen bonds link the molecules into a three-dimensional network.[7]

Experimental Protocols



The determination of crystal structures is primarily achieved through single-crystal X-ray diffraction. The following is a generalized protocol for this technique.

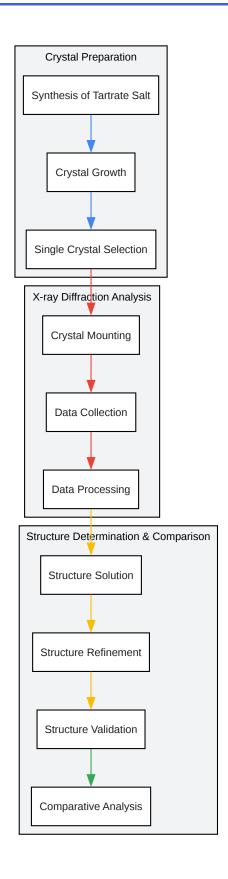
Protocol: Single-Crystal X-ray Diffraction

- Crystal Growth: High-quality single crystals of the tartrate salt are grown. Common methods
 include slow evaporation from a saturated aqueous solution, gel crystallization, or
 hydrothermal synthesis. The ideal crystal size is typically in the range of 0.1-0.3 mm.
- Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head. The crystal is affixed to a glass fiber or a cryo-loop.
- Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. The
 crystal is cooled (often to 100 K) to reduce thermal vibrations of the atoms. A monochromatic
 X-ray beam is directed at the crystal. As the crystal is rotated, a series of diffraction patterns
 are collected by a detector.
- Data Processing: The collected diffraction images are processed to determine the unit cell parameters and the space group of the crystal. The intensities of the diffracted X-rays are integrated and corrected for various experimental factors.
- Structure Solution and Refinement: The initial positions of the atoms in the crystal structure
 are determined using computational methods such as direct methods or the Patterson
 function. This initial model is then refined against the experimental diffraction data using
 least-squares methods. In this iterative process, the atomic coordinates and thermal
 displacement parameters are adjusted to achieve the best possible agreement between the
 calculated and observed diffraction patterns.
- Structure Validation: The final crystal structure is validated using various crystallographic checks to ensure its chemical and geometric sensibility. The final atomic coordinates, bond lengths, bond angles, and other structural details are then reported in a standard format, such as a Crystallographic Information File (CIF).

Visualizing the Workflow

The logical progression of determining and comparing crystal structures can be visualized as a workflow diagram.





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